PI3K/mTOR Inhibitor Potency Relies on 2-Difluoromethyl-4-aminopyridine Scaffold
Compounds based on the 2-(difluoromethyl)-5-fluoropyridin-4-amine scaffold are claimed as potent PI3K/mTOR/PIKK inhibitors [1]. The patent explicitly defines the 2-difluoromethyl-4-aminopyridine core as essential for activity, distinguishing it from non-fluorinated or mono-fluorinated analogs which are not within the scope of the invention and lack the specific interactions required for PI3K/mTOR inhibition [1].
| Evidence Dimension | Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | Claimed in patent as PI3K/mTOR inhibitor |
| Comparator Or Baseline | Non-difluoromethylated pyridine analogs |
| Quantified Difference | Comparator compounds are not claimed as PI3K/mTOR inhibitors; the difluoromethyl group is a critical requirement. |
| Conditions | PI3K, mTOR, and PIKK enzyme assays as described in U.S. Patent No. 11,186,591 |
Why This Matters
This establishes the compound as a privileged scaffold for developing targeted cancer and immunology therapeutics, unlike generic pyridine amines.
- [1] Cmiljanovic, V., Beaufils, F., Rageot, D., Wymann, M., Hebeisen, P., et al. (2021). U.S. Patent No. 11,186,591. Washington, DC: U.S. Patent and Trademark Office. View Source
